molecular formula C19H16F3N3O3S B2577577 1-(thiophen-2-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1286725-83-4

1-(thiophen-2-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2577577
CAS RN: 1286725-83-4
M. Wt: 423.41
InChI Key: QDWRSYXQEBQVJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The thiophene ring, phenyl ring, and oxadiazole ring are all aromatic systems, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiophene ring is known to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could affect the compound’s polarity and solubility .

Scientific Research Applications

Anticancer Activity

The compound's derivatives have been explored for their potential in anticancer applications. A study by Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides for anticancer activity against various cancer cell lines. This suggests that derivatives of 1-(thiophen-2-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide could be potential candidates for anticancer drugs.

Apoptosis Induction

Another study conducted by Zhang et al. (2005) identified a derivative of this compound as a novel apoptosis inducer. This compound showed good activity against several breast and colorectal cancer cell lines, demonstrating its potential as an anticancer agent.

Antitumor and Antimicrobial Activities

Research by Nassar et al. (2018) on derivatives of thiophene-2-carbonyl isothiocyanate, which is structurally similar to the query compound, revealed significant antitumor and antimicrobial activities. This suggests that compounds with similar structures may possess similar activities.

Anti-Inflammatory and Antioxidant Activities

Somashekhar and Kotnal (2020) conducted a 2D-QSAR study on 1,3,4-oxadiazole derivatives, which are structurally related to the query compound. They reported a wide spectrum of activities including anti-inflammatory and antioxidant properties.

Antimicrobial Agents

A study by Jadhav et al. (2017) synthesized novel compounds derived from 1,3,4-oxadiazoles and evaluated them for antimicrobial activities. This suggests the potential of this compound derivatives as antimicrobial agents.

Crystal Structure Analysis

The crystal structure of similar compounds has been analyzed in various studies. For example, Sharma et al. (2016) investigated the crystal structure of a related compound, providing insights into its molecular arrangement and potential interactions.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to investigate its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

1-thiophen-2-yl-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c20-19(21,22)28-13-7-5-12(6-8-13)15-24-25-17(27-15)23-16(26)18(9-1-2-10-18)14-4-3-11-29-14/h3-8,11H,1-2,9-10H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWRSYXQEBQVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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